Cas no 1235219-21-2 (Sulfanilic Acid-d4)

Sulfanilic Acid-d4 化学的及び物理的性質

名前と識別子

-

- Sulfanilic Acid-d4

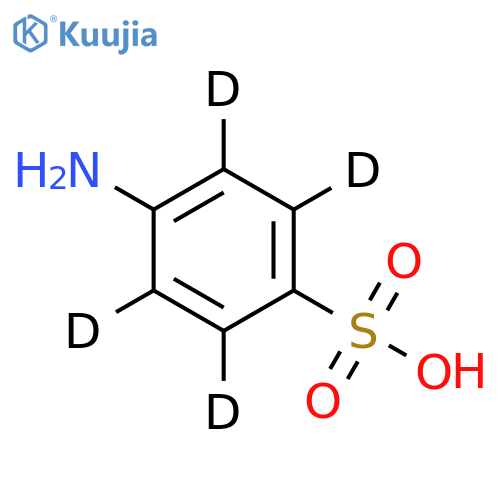

- 4-amino-2,3,5,6-tetradeuteriobenzenesulfonic acid

- 1235219-21-2

- p-Sulfoaniline-d4

- 4-Amino(~2~H_4_)benzene-1-sulfonic acid

- DTXSID00673713

- DB-231856

-

- インチ: InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)/i1D,2D,3D,4D

- InChIKey: HVBSAKJJOYLTQU-RHQRLBAQSA-N

- ほほえんだ: [2H]c1c(c(c(c(c1N)[2H])[2H])S(=O)(=O)O)[2H]

計算された属性

- せいみつぶんしりょう: 177.04000

- どういたいしつりょう: 177.03977124g/mol

- 同位体原子数: 4

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.8Ų

- 疎水性パラメータ計算基準値(XlogP): -0.6

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ゆうかいてん: >253°C (dec.)

- ようかいど: Aqueous Base (Slightly)

- PSA: 88.77000

- LogP: 2.17750

Sulfanilic Acid-d4 セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Refrigerator, under inert atmosphere

Sulfanilic Acid-d4 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AE39449-100mg |

p-Sulfoaniline-d4 |

1235219-21-2 | 100mg |

$1554.00 | 2024-04-20 | ||

| TRC | S689097-100mg |

Sulfanilic Acid-d4 |

1235219-21-2 | 100mg |

$ 1476.00 | 2023-09-06 | ||

| TRC | S689097-10mg |

Sulfanilic Acid-d4 |

1235219-21-2 | 10mg |

$ 193.00 | 2023-09-06 | ||

| A2B Chem LLC | AE39449-10mg |

p-Sulfoaniline-d4 |

1235219-21-2 | 10mg |

$309.00 | 2024-04-20 |

Sulfanilic Acid-d4 関連文献

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

Sulfanilic Acid-d4に関する追加情報

Comprehensive Analysis of Sulfanilic Acid-d4 (CAS No. 1235219-21-2): Applications and Industry Insights

Sulfanilic Acid-d4, a deuterated derivative of sulfanilic acid, has garnered significant attention in analytical chemistry and pharmaceutical research due to its unique isotopic labeling properties. With the CAS registry number 1235219-21-2, this stable isotope-labeled compound serves as an essential internal standard in LC-MS (Liquid Chromatography-Mass Spectrometry) workflows, particularly for quantifying sulfonamide-class compounds in complex matrices. The strategic replacement of four hydrogen atoms with deuterium (D4 labeling) enhances its molecular mass without altering chemical behavior, making it indispensable for isotope dilution mass spectrometry (IDMS) methodologies.

Recent advancements in environmental monitoring and food safety testing have driven demand for Sulfanilic Acid-d4, as regulatory agencies worldwide tighten limits on sulfonamide residues. Researchers frequently search for "deuterated internal standards for antibiotic analysis" or "CAS 1235219-21-2 solubility data," reflecting practical concerns in method development. The compound's exceptional chromatographic separation characteristics and pH stability (maintaining integrity between pH 2-9) make it superior to non-deuterated analogs in compensating for matrix effects during high-throughput screening.

In pharmaceutical metabolite tracing studies, Sulfanilic Acid-d4 enables precise tracking of drug degradation pathways. Its deuterium atoms create a distinct mass shift detectable by high-resolution mass spectrometers, addressing common search queries like "how to distinguish sulfanilic acid metabolites." The compound's thermal stability (decomposition point >300°C) further supports its use in GC-MS coupling techniques, where volatility requirements are critical.

The synthesis of Sulfanilic Acid-d4 involves sophisticated catalytic deuteration processes, with manufacturers optimizing routes to achieve >98% isotopic purity – a key parameter for users searching "D4 labeling efficiency standards." Unlike conventional sulfanilic acid, the deuterated version exhibits reduced hydrogen bonding effects, which influences its crystallization behavior and solvation kinetics. These physicochemical differences are crucial when developing calibration curves for regulatory-compliant analyses.

Emerging applications in proteomics research have expanded the utility of CAS 1235219-21-2, particularly in post-translational modification studies involving tyrosine sulfation. The compound's aromatic ring structure facilitates specific interactions with sulfotransferase enzymes, making it valuable for investigating enzyme kinetics – a trending topic in biomarker discovery forums. Researchers increasingly inquire about "Sulfanilic Acid-d4 protein binding assays" and "deuterated probes for sulfation pathways," reflecting this shift toward biological applications.

Quality control protocols for Sulfanilic Acid-d4 emphasize NMR spectroscopy verification of deuteration sites and HPLC-UV purity assessments. Suppliers must address frequent purchaser concerns about "batch-to-batch consistency of isotopic compounds" and "storage conditions for deuterated reagents." Proper handling in amber glass vials under inert atmosphere preserves the compound's stability, while certificates of analysis documenting residual solvent levels ensure compliance with ICH guidelines for analytical standards.

From an industrial perspective, Sulfanilic Acid-d4 plays a pivotal role in method validation for antibiotic manufacturing. Regulatory submissions now require deuterated internal standards to demonstrate analytical method robustness, driving adoption in quality control laboratories. The compound's compatibility with polar mobile phases and resistance to photo-degradation answer common practical challenges voiced in "LC-MS method optimization" discussions across scientific forums.

Future developments may explore 13C-labeled variants of sulfanilic acid for multi-isotope tracing applications, though Sulfanilic Acid-d4 remains the gold standard for current quantitative mass spectrometry needs. As detection thresholds continue to decrease in environmental toxicology and veterinary drug monitoring, the precision offered by this deuterated compound will maintain its position as a critical tool in modern analytical chemistry.

1235219-21-2 (Sulfanilic Acid-d4) 関連製品

- 93-00-5(6-Amino-2-naphthalenesulfonic Acid)

- 88-21-1(Aniline-2-sulfonic acid)

- 84-86-6(4-Amino-1-naphthalenesulfonic Acid)

- 86-65-7(7-Amino-1,3-naphthalenedisulfonic Acid)

- 119-28-8(1-Amino-7-naphthalenesulfonic Acid)

- 84-89-9(5-Amino-1-naphthalenesulfonic Acid, 90%)

- 119-79-9(5-Amino-2-naphthalenesulfonic Acid, ~90%)

- 121-47-1(Metanilic acid)

- 81-05-0(6-Amino-1-naphthalenesulfonic acid)

- 7474-78-4(3,4-Diaminobenzenesulfonic acid)